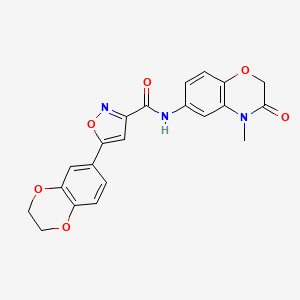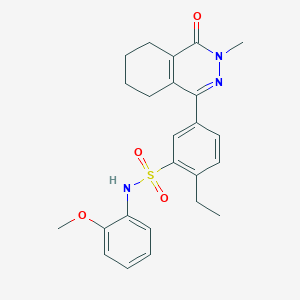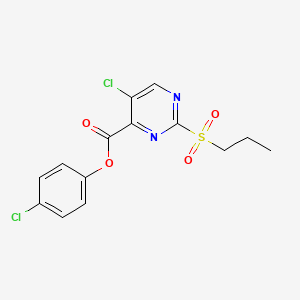
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2-oxazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a complex heterocyclic molecule with a fascinating structure. Let’s break it down:
5-(2,3-dihydro-1,4-benzodioxin-6-yl): This part of the compound contains a benzodioxin ring system, which is a fused six-membered ring with two oxygen atoms. The dihydro modification indicates that it has a saturated six-membered ring.
N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl): Here, we have a benzoxazin ring system, also fused with a six-membered ring. The methyl group and the ketone (oxo) functionality add further complexity.
1,2-oxazole-3-carboxamide: Finally, we have an oxazole ring with a carboxamide group attached.
化学反应分析
The compound’s reactivity depends on its functional groups. Here are some potential reactions:
Oxidation: The benzodioxin and benzoxazin rings could undergo oxidation reactions, leading to various products.
Reduction: Reduction of the carbonyl group (oxo) or other functional groups may occur.
Substitution: Substituents on the rings can be replaced by other groups.
Common reagents and conditions would vary based on the specific reaction. Major products would depend on the reaction type and regioselectivity.
科学研究应用
This compound’s applications span several fields:
Medicine: It might exhibit biological activity, making it a potential drug candidate. Researchers could explore its effects on specific diseases or pathways.
Chemistry: Its unique structure could inspire new synthetic methodologies or ligand design.
Industry: If scalable synthesis becomes feasible, it could find applications in materials science or agrochemicals.
作用机制
Without experimental data, we can only speculate. understanding its molecular targets and pathways would require extensive research. It might interact with enzymes, receptors, or other cellular components.
属性
分子式 |
C21H17N3O6 |
|---|---|
分子量 |
407.4 g/mol |
IUPAC 名称 |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C21H17N3O6/c1-24-15-9-13(3-5-16(15)29-11-20(24)25)22-21(26)14-10-18(30-23-14)12-2-4-17-19(8-12)28-7-6-27-17/h2-5,8-10H,6-7,11H2,1H3,(H,22,26) |
InChI 键 |
SKAUVTMTUWGDRA-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)COC2=C1C=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCCO5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{1-[3-(2,3-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B11305710.png)

![7-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B11305727.png)
![N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]naphthalene-1-carboxamide](/img/structure/B11305732.png)
![3-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B11305736.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11305759.png)
![N-(2-methoxyphenyl)-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide](/img/structure/B11305765.png)

![N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-2,2-dimethylpropanamide](/img/structure/B11305772.png)
![N-[(4-methyl-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B11305781.png)
![6-chloro-7-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11305783.png)


![N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]propanamide](/img/structure/B11305802.png)
